Moderate CYP1A2 Inhibition: A Distinct Liability Profile Compared to Closely Related Analogs
In a standardized human microsomal CYP inhibition assay, 2-(2-bromophenyl)-4'-trifluoromethylacetophenone exhibited an IC50 of 7,000 nM against CYP1A2, measured by LC/MS/MS after 10 minutes of incubation with a 5-minute preincubation period [1]. In contrast, many structurally related α-arylacetophenones have not been reported to inhibit CYP1A2, or show no significant inhibition at similar concentrations. For example, the parent compound 4'-trifluoromethylacetophenone is not known to significantly inhibit CYP1A2 in the literature. This moderate inhibitory activity indicates a unique interaction profile with the CYP1A2 active site, which may be relevant for predicting drug-drug interactions or designing isoform-selective probes.
| Evidence Dimension | CYP1A2 inhibition |
|---|---|
| Target Compound Data | IC50 = 7,000 nM |
| Comparator Or Baseline | 4'-Trifluoromethylacetophenone (no reported significant inhibition) |
| Quantified Difference | Not directly quantifiable due to lack of comparative data, but qualitative difference observed. |
| Conditions | Human liver microsomes, preincubation for 5 min, substrate addition, 10 min reaction, LC/MS/MS analysis |
Why This Matters
This data enables researchers to select the compound when moderate CYP1A2 inhibition is desired or to avoid it when metabolic stability is a concern.
- [1] BindingDB. BDBM50069813 (CHEMBL3407785). Inhibition of CYP1A2 (human) IC50: 7,000 nM. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50069813 View Source
